molecular formula C23H27N3O3 B2777763 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol CAS No. 899983-74-5

2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol

Cat. No. B2777763
CAS RN: 899983-74-5
M. Wt: 393.487
InChI Key: KRWHOTIMQFGYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
BenchChem offers high-quality 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity

Compounds including derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, similar to the chemical , have shown significant antimicrobial, anti-inflammatory, and antioxidant activities. A study identified compounds with high antimicrobial activity against S. aureus, as well as compounds with anti-inflammatory effects superior to the reference drug diclofenac, along with high antioxidant activity (Mandzyuk et al., 2020).

Sigma-Receptor Ligand Activity

Spiro[[2]benzopyran-1,4'-piperidines], which are structurally related to the compound in focus, have been investigated for their affinity for σ1- and σ2-receptors. These compounds, including spiropiperidines, displayed high affinity and selectivity for σ1-receptors over σ2-receptors, indicating potential for use in neuroscience and pharmacology research (Maier & Wünsch, 2002).

Application in Organic Synthesis

Reactions involving compounds structurally related to 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol have led to the creation of novel spiroproducts with unique structures. These reactions, often involving N-benzoylglycine and ortho-formylbenzoic acids, result in products with distinct molecular structures and potential applications in material science and organic chemistry (Younesi et al., 2009).

Potential in Drug Discovery

Derivatives similar to this compound have been synthesized and evaluated for potential psychotropic activity. Compounds like 3-aryl-1,3-dihydrospiro[benzo[c]thiophene-1,4'-piperidine] showed potent antidepressant-like activity, suggesting their use in drug discovery for mental health treatments (Ong et al., 1981).

properties

IUPAC Name

2-(1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-2-11-25-12-9-23(10-13-25)26-20(17-5-3-4-6-22(17)29-23)15-19(24-26)18-14-16(27)7-8-21(18)28/h3-8,14,20,27-28H,2,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWHOTIMQFGYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol

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